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Compound of Interest

Compound Name: (Pyrimidin-1(2H)-yl)acetic acid

CAS No.: 4425-48-3

Cat. No.: B14149895

Get Quote

Executive Summary
N-substituted pyrimidine acetic acids—specifically pyrimidin-1-yl-acetic acids and their

derivatives—represent a privileged scaffold in drug discovery and chemical biology. Historically

regarded merely as degradation products or obscure intermediates, this class gained

prominence with the invention of Peptide Nucleic Acids (PNA) in 1991. Today, they function as:

Genomic Tools: The essential "nucleobase linkers" in PNA, enabling strand invasion and

antisense therapies.

Pharmacophores: Key motifs in Aldose Reductase Inhibitors (ARIs) and emerging CRTH2

antagonists (where bioisosteric replacement of indole-acetic acid is required).

Synthetic Intermediates: Precursors for fused heterocycles (e.g., pyrazolo[3,4-d]pyrimidines)

with kinase inhibitory potential.

This guide provides a deep dive into the regioselective synthesis, historical evolution, and

experimental protocols for generating these high-value intermediates.
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Structural Logic & Regioselectivity
The core challenge in working with N-substituted pyrimidine acetic acids is the N1 vs. N3

regioselectivity.

The Scaffold: A pyrimidine-2,4-dione (Uracil/Thymine) core.

The Target: Attachment of a carboxymethyl group (-CH2COOH) to the nitrogen.

The Tautomeric Challenge
Pyrimidines like Thymine possess two nucleophilic nitrogens.

N1 (pKa ~9.8): The biological attachment point for ribose sugars.

N3 (pKa ~9.5): More acidic but often sterically hindered by flanking carbonyls (C2 and C4).

Causality in Synthesis: In basic media (e.g., KOH/H2O), the pyrimidine exists as a dianion.

Although N3 is more acidic, N1 is often the preferred site for alkylation with haloacetic acids

due to:

Steric Factors: The N3 position is flanked by two oxo groups, whereas N1 is flanked by only

one.

Electronic Hardness: The N1 anion is slightly softer, favoring reaction with soft electrophiles

(like alkyl bromides).

Historical Development
Phase I: The Enzyme Inhibitor Era (1970s–1980s)
Early interest focused on Aldose Reductase Inhibitors (ARIs) for treating diabetic complications.

Researchers discovered that N-substituted carboxylic acids could mimic the hydantoin ring of

established ARIs (like Sorbinil).

Key Molecule:[1][2][3](2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid.

Mechanism:[4] The carboxylate headgroup binds to the anion-binding pocket of the enzyme,

while the pyrimidine ring stacks against the hydrophobic domain.
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Phase II: The PNA Revolution (1991–Present)
The field was transformed by Nielsen, Egholm, and Buchardt (1991), who replaced the sugar-

phosphate backbone of DNA with a pseudopeptide backbone (N-(2-aminoethyl)glycine).

The Critical Link: They needed a linker to attach the nucleobases (Thymine, Cytosine) to the

glycine backbone.

The Solution:Thymin-1-yl acetic acid.[5] This specific N-substituted pyrimidine acetic acid

became the standard "monomer" for PNA synthesis, bridging the gap between peptide

chemistry and genomics.

Phase III: Modern Med-Chem (2010s–Present)
Recent campaigns targeting CRTH2 (DP2) for asthma have utilized pyrimidine acetic acids as

bioisosteres for indole-3-acetic acids (e.g., Ramatroban analogs).

Innovation: Replacing the indole core with a pyrimidine improves metabolic stability

(reducing oxidation prone sites) while maintaining the acidic pharmacophore required for

receptor binding.

Technical Workflows & Protocols
Protocol A: Regioselective Synthesis of Thymin-1-yl
Acetic Acid
Target Audience: Organic Chemists, PNA Synthesizers. Objective: Synthesize the PNA

monomer precursor with >95% N1 selectivity.

Reagents:

Thymine (1 eq)

Bromoacetic acid (1.2 eq)

Potassium Hydroxide (KOH) (2.5 eq)

Water (Solvent)
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Conc. HCl (for precipitation)

Step-by-Step Methodology:

Dianion Formation: Dissolve Thymine (12.6 g, 100 mmol) and KOH (14.0 g, 250 mmol) in

water (100 mL). Heat to 40°C for 30 mins.

Why: Ensures complete deprotonation of N1 and N3.

Alkylation: Add Bromoacetic acid (16.7 g, 120 mmol) dropwise over 20 minutes.

Control: Maintain temperature <50°C to prevent O-alkylation side products.

Reflux: Heat the mixture to reflux (100°C) for 2 hours.

Monitoring: Use TLC (Butanol:Acetic Acid:Water 4:1:1). N1-product is more polar than

N1,N3-dialkylated byproduct.

Acidification & Crystallization: Cool to 0°C. Adjust pH to 2.0 using conc. HCl.

Observation: The product precipitates as a white solid. The N1,N3-dialkylated byproduct is

more soluble and remains in the mother liquor.

Purification: Filter the solid, wash with ice-cold water (2x 20 mL), and recrystallize from

water.

Yield: ~75% Melting Point: 265–268°C (Dec).

Protocol B: Synthesis of CRTH2 Antagonist Scaffold
(Generic)
Target Audience: Drug Discovery Scientists. Context: Synthesis of a 4,6-dichloro-pyrimidin-5-yl

acetic acid derivative (C-substituted variant often grouped with this class).

Vilsmeier-Haack Formylation: Start with 4,6-dihydroxypyrimidine. Treat with POCl3/DMF to

generate 4,6-dichloro-5-formylpyrimidine.
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Wittig Homologation: React the aldehyde with (methoxymethyl)triphenylphosphonium

chloride to extend the carbon chain.

Hydrolysis & Oxidation: Hydrolyze the enol ether to the aldehyde, then oxidize (Jones

Reagent or NaClO2) to the acetic acid.

Visualizations
Diagram 1: Regioselective Alkylation Pathway
This diagram illustrates the competition between N1 and N3 alkylation and the thermodynamic

path to the PNA monomer.
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Caption: Reaction pathway for Thymine alkylation. N1-alkylation is favored under controlled

basic conditions, yielding the PNA monomer.

Diagram 2: PNA Backbone Assembly
Visualizing how the N-substituted pyrimidine acetic acid integrates into the PNA oligomer.
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Caption: Modular assembly of a PNA monomer. The pyrimidine acetic acid (Green+Yellow) is

coupled to the polyamide backbone (Blue).

Quantitative Data Summary
Table 1: Comparative Properties of N-Substituted Pyrimidine Acetic Acids vs. Natural

Nucleotides
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Feature
N-Substituted
Pyrimidine Acetic
Acid (PNA)

Natural Nucleotide
(DNA)

Impact on Drug
Dev

Backbone Charge Neutral (Amide) Negative (Phosphate)

PNA has higher

binding affinity (no

electrostatic

repulsion).

Stability
Resistant to

Nucleases/Proteases

Susceptible to

Nucleases

PNA is ideal for in vivo

antisense

applications.

Linker
Methylene Carbonyl (-

CH2-CO-)
Deoxyribose Sugar

Acetyl linker is achiral

and chemically robust.

Synthesis Cost
Moderate (Simple

Alkylation)

High

(Enzymatic/Complex)

Scalable for industrial

therapeutic

production.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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